2-Butylazetidine
Description
Significance of Azetidine (B1206935) Core Structures in Advanced Organic Synthesis and Medicinal Chemistry
Azetidines are recognized as privileged structures in medicinal chemistry and valuable building blocks in organic synthesis. rsc.orgresearchgate.net Their significance stems from the unique three-dimensional arrangement conferred by the strained four-membered ring. This ring strain, estimated to be around 25.4 kcal/mol, is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.orgresearchgate.net This characteristic provides a balance of stability for handling and sufficient reactivity that can be harnessed for further chemical transformations. rsc.orgresearchgate.net
The azetidine motif is present in a number of bioactive molecules and natural products, demonstrating its utility in drug design. rsc.orgresearchgate.net Its rigid conformation can enhance binding specificity to biological targets, and the nitrogen atom can participate in crucial hydrogen bonding interactions. vulcanchem.com In organic synthesis, azetidines serve as versatile intermediates for the construction of more complex nitrogen-containing compounds. researchgate.netmagtech.com.cn
Historical Context of Azetidine Synthesis Challenges and Methodological Advancements
Historically, the synthesis of azetidines has been challenging due to their inherent ring strain, which can lead to competing side reactions such as ring-opening. researchgate.netnih.gov Traditional methods often involved intramolecular cyclization of precursors like 1,3-amino alcohols or 1,3-haloamines. researchgate.net However, these approaches often had limitations in scope and required specific precursors. researchgate.net
Recent years have witnessed significant advancements in synthetic methodologies, making functionalized azetidines more accessible. rsc.orgnih.gov These modern techniques include transition metal-catalyzed reactions, photocatalysis, and strain-release strategies. rsc.orgchemrxiv.org For instance, methods like the aza-Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of imines and alkenes, have been developed for azetidine synthesis. rsc.orgshenvilab.org Additionally, copper-catalyzed photoredox reactions have enabled the anti-Baldwin 4-exo-dig cyclization of ynamides to produce highly functionalized azetidines. nih.gov
Scope and Academic Research Focus on 2-Butylazetidine Derivatives
Research into specific azetidine derivatives, such as this compound, is driven by the desire to explore the impact of substitution on the ring's properties and applications. The presence of a butyl group at the C2 position introduces steric bulk, which can influence the molecule's reactivity, conformational preferences, and biological activity. vulcanchem.com
Academic research on 2-substituted azetidines is often focused on developing stereoselective synthetic methods to control the three-dimensional arrangement of the substituents. acs.org The functionalization of the azetidine ring, particularly at the nitrogen atom and the carbon atoms of the ring, is another key area of investigation. researchgate.netacs.org Studies on this compound and its derivatives contribute to a deeper understanding of how alkyl substituents affect the chemical and physical properties of the azetidine core, paving the way for its use in creating novel therapeutic agents and complex molecular structures. acs.orgacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-butylazetidine |
InChI |
InChI=1S/C7H15N/c1-2-3-4-7-5-6-8-7/h7-8H,2-6H2,1H3 |
InChI Key |
ZGRKUVWWFYACID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butylazetidine and Analogous Azetidines
Conventional and Emerging Strategies for Four-Membered Ring Construction
The construction of the strained azetidine (B1206935) ring can be broadly categorized into intramolecular cyclization approaches, where a pre-formed chain is closed, and cycloaddition reactions, where the ring is formed from two separate components in a concerted or stepwise fashion.
Intramolecular Cyclization Approaches
Intramolecular strategies are among the most common methods for azetidine synthesis, relying on the formation of a carbon-nitrogen bond to close the four-membered ring.
A cornerstone in azetidine synthesis is the intramolecular nucleophilic substitution (SN2) reaction. nih.govfrontiersin.org This method involves a γ-functionalized amine, where the nitrogen atom acts as an intramolecular nucleophile, attacking an electrophilic carbon atom at the γ-position, which bears a suitable leaving group. nih.govfrontiersin.org This process, a 4-exo-tet cyclization, is a reliable route to forming the azetidine ring.
The general mechanism involves a precursor molecule, typically a 3-haloamine or a 3-aminopropyl sulfonate ester (e.g., mesylate or tosylate), which is treated with a base. The base deprotonates the amine, increasing its nucleophilicity and prompting the backside attack on the carbon atom bearing the leaving group. This concerted reaction results in the displacement of the leaving group and the formation of the cyclic azetidine product with inversion of stereochemistry at the electrophilic carbon. The efficiency of this reaction is dependent on the nature of the leaving group, with iodide, bromide, and sulfonate esters being particularly effective. nih.govfrontiersin.org
Electrophilic cyclization of unsaturated amines provides another pathway to substituted azetidines. In the case of homoallylamine derivatives (amines with a double bond at the C4-C5 position), the reaction is initiated by the addition of an electrophile to the carbon-carbon double bond. longdom.org This attack forms a carbocationic intermediate. longdom.org
The proximate nitrogen atom of the amine then acts as a nucleophile, attacking the carbocation to form the four-membered ring. researchgate.net The specific electrophile used can vary, with common examples including halogens (e.g., from N-bromosuccinimide, NBS) or mercury salts. The mechanism starts with the electrophile (E+) attacking the alkene, leading to an intermediate (such as a bromonium ion or a mercurinium ion). The nitrogen nucleophile then attacks one of the carbons of the former double bond in an intramolecular fashion, resulting in the formation of the azetidine ring. longdom.org This method allows for the introduction of functionality onto the ring system, dictated by the choice of electrophile.
A more recent and powerful strategy for azetidine synthesis involves the metal-catalyzed intramolecular aminolysis of epoxy amines. nih.govbohrium.com Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have emerged as highly effective catalysts for this transformation. nih.govfrontiersin.orgbohrium.comnih.gov This method offers a high degree of regioselectivity in the ring-opening of the epoxide.
The reaction proceeds via a 4-exo-tet cyclization, where the nitrogen atom of the amine selectively attacks the C3 carbon of a cis-3,4-epoxy amine, leading to the formation of a 3-hydroxyazetidine derivative. nih.gov The La(OTf)₃ catalyst is believed to coordinate to both the epoxide oxygen and the amine nitrogen, activating the epoxide for nucleophilic attack and directing the regioselectivity of the ring-opening. frontiersin.org This catalytic approach is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. nih.govbohrium.comnih.gov Research has demonstrated that substrates containing an n-butyl amine moiety can successfully undergo this cyclization to afford the corresponding N-butylazetidine derivative in high yield and with high regioselectivity. nih.govfrontiersin.org
| Substrate Amine Group | Resulting Product | Yield | Notes |
|---|---|---|---|
| Electron-rich benzyl (B1604629) group | Corresponding azetidine | High | Reaction proceeds smoothly |
| Electron-deficient benzyl group | Corresponding azetidine | High | Reaction proceeds smoothly |
| n-Butyl amine | Corresponding azetidine (2da) | High | High regioselectivity observed |
| tert-Butyl amine | Corresponding azetidine (2ea) | High | Bulky substituent tolerated |
| Allyl group | Corresponding azetidine (2fa) | Moderate | π-basic group is tolerated |
Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions offer a convergent approach to azetidines, constructing the four-membered ring by bringing together two separate molecular components.
The aza-Paterno-Büchi reaction is the nitrogen analog of the well-known Paterno-Büchi reaction. It is a photochemical [2+2] cycloaddition between an imine and an alkene to produce an azetidine. nih.govresearchgate.netrsc.org This reaction is one of the most direct and efficient methods for synthesizing functionalized azetidines. nih.gov
Intermolecular [2+2] Photocycloadditions
Intermolecular [2+2] photocycloaddition reactions, particularly the aza Paternò–Büchi reaction, represent a direct and atom-economical approach to the azetidine core. This method involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene. organic-chemistry.orgwikipedia.org Historically, these reactions have been challenging due to competing pathways such as E/Z isomerization of the imine upon photoexcitation. rhhz.net
Recent advancements have focused on overcoming these limitations through the use of visible light and photocatalysis. For instance, the Schindler group has developed a visible-light-mediated intermolecular aza Paternò–Büchi reaction utilizing 2-isoxazoline-3-carboxylates as oxime precursors. wikipedia.orgwikipedia.org This strategy employs an iridium photocatalyst to facilitate a triplet energy transfer, enabling the [2+2] cycloaddition with a broad range of alkenes under mild conditions. wikipedia.orgwikipedia.org The resulting highly functionalized azetidines can be subsequently converted to the free, unprotected azetidine products. wikipedia.org While not yet explicitly demonstrated for the direct synthesis of 2-butylazetidine, this methodology offers a promising pathway where an appropriate imine precursor could react with 1-hexene (B165129) to afford the desired product.
| Oxime Precursor | Alkene Partner | Photocatalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Isoxazoline-3-carboxylate | Styrene | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | Corresponding 2-phenylazetidine (B1581345) derivative | High | wikipedia.orgwikipedia.org |
| 2-Isoxazoline-3-carboxylate | 1-Octene | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | Corresponding 2-hexylazetidine derivative | Good | wikipedia.orgwikipedia.org |
Ring Contraction Methodologies
Ring contraction strategies provide an alternative route to azetidines from more readily available five-membered ring precursors. A notable example is the Favorskii-type rearrangement of α-halo-γ-lactams (pyrrolidin-2-ones). This transformation typically involves treatment of the α-halo-γ-lactam with a base, leading to the formation of a bicyclic cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring opening to afford the azetidine-2-carboxylate derivative.
A robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones has been developed for the synthesis of α-carbonylated N-sulfonylazetidines. organic-chemistry.org In the presence of potassium carbonate, various nucleophiles, including alcohols, phenols, and anilines, can be incorporated into the azetidine product. organic-chemistry.org While this method primarily yields azetidines with a carbonyl group at the 2-position, subsequent derivatization could potentially lead to this compound.
Organometallic Coupling Reactions
Organometallic cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and their application to the synthesis of substituted azetidines is an area of growing interest. These methods would typically involve the coupling of a 2-functionalized azetidine (e.g., a 2-halo- or 2-organometalloid-azetidine) with a suitable organometallic reagent.
While specific examples for the direct synthesis of this compound are not extensively documented, the principles of established cross-coupling reactions can be applied. For instance, a hypothetical Kumada coupling could involve the reaction of a 2-haloazetidine with butylmagnesium bromide in the presence of a nickel or palladium catalyst. Similarly, a Negishi coupling could employ a 2-haloazetidine and butylzinc chloride, and a Suzuki coupling might involve a 2-borylazetidine and a butyl halide. The success of these reactions would be contingent on the stability of the azetidine ring under the reaction conditions and the ability to prepare the requisite 2-functionalized azetidine precursors.
Strain-Release Homologation Strategies
The high ring strain of three-membered rings, such as aziridines, can be harnessed as a driving force for their homologation to four-membered azetidines. This approach involves the ring-opening of an aziridine (B145994) followed by a one-carbon insertion and subsequent ring closure.
One such strategy involves the reaction of N-activated aziridines with sulfur ylides, such as dimethylsulfoxonium methylide. The ylide attacks the aziridine, leading to a zwitterionic intermediate that subsequently rearranges to form the azetidine ring. Another approach utilizes the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs). The reaction of ABBs with organometallic reagents can lead to the formation of functionalized azetidines through the cleavage of the central C-N bond. nih.gov For example, the addition of organolithium or Grignard reagents to ABBs can provide access to 3-substituted azetidines. While not a direct route to 2-substituted azetidines, these strain-release strategies are powerful tools for the construction of the azetidine core.
Targeted Synthesis of this compound and Selectively Substituted Azetidines
The direct functionalization of the pre-formed azetidine ring offers a highly convergent approach to selectively substituted derivatives. Among these methods, the deprotonation at the C-2 position (α-lithiation) followed by trapping with an electrophile is a particularly powerful strategy.
Alpha-Lithiation-Electrophile Trapping for C-2 Functionalization of Azetidines
The α-lithiation of N-protected azetidines, followed by reaction with an electrophile, provides a direct route to C-2 substituted azetidines. The success of this methodology is highly dependent on the nature of the nitrogen protecting group, which must be able to direct the deprotonation to the adjacent C-2 position and stabilize the resulting organolithium intermediate. While the commonly used tert-butoxycarbonyl (Boc) group is effective for larger nitrogen heterocycles, its application to azetidines is more challenging. rsc.org
The use of thiocarbonyl protecting groups, such as the thiopivaloyl and tert-butoxythiocarbonyl (Botc) groups, has proven to be particularly effective in facilitating the α-lithiation of azetidines. researchgate.net For example, N-Boc-azetidine can be deprotonated at the C-2 position using s-butyllithium (s-BuLi) in the presence of a chiral ligand, such as sparteine, to generate the α-lithiated species. Subsequent quenching with an electrophile, such as butyl bromide, would, in principle, yield N-Boc-2-butylazetidine.
Regiodivergence in Lithiation of N-Thiocarbonyl Azetidines
A fascinating aspect of the α-lithiation of N-thiocarbonyl substituted azetidines is the observed regiodivergence, where the site of deprotonation can be controlled by the choice of the thiocarbonyl group. researchgate.net This phenomenon has been rationalized through a combination of NMR spectroscopic and computational studies. researchgate.net
For N-thiopivaloyl-2-butylazetidine, lithiation with s-BuLi occurs exclusively at the C-2 position, leading to the formation of the corresponding 2,2-disubstituted azetidine upon trapping with an electrophile. researchgate.net In contrast, for N-(tert-butoxythiocarbonyl)-2-butylazetidine, the deprotonation occurs preferentially at the C-4 position (α'-position). researchgate.net
This regiodivergence is attributed to the conformational preferences of the N-thiocarbonyl group. The N-thiopivaloyl group in 2-alkylazetidines predominantly adopts a cis conformation to minimize steric interactions between the bulky tert-butyl group and the 2-alkyl substituent. This conformation directs the organolithium base to deprotonate the C-2 position. Conversely, the N-tert-butoxythiocarbonyl group favors a trans conformation, which directs the deprotonation to the more accessible C-4 position. researchgate.net This predictable regioselectivity provides a powerful tool for the selective functionalization of the azetidine ring at either the C-2 or C-4 position.
| Substrate | Base | Site of Lithiation | Reference |
|---|---|---|---|
| N-Thiopivaloyl-2-butylazetidine | s-BuLi | C-2 (α-position) | researchgate.net |
| N-(tert-Butoxythiocarbonyl)-2-butylazetidine | s-BuLi | C-4 (α'-position) | researchgate.net |
Stereochemical Control in 2-Substituted Azetidine Formation
Achieving stereochemical control is paramount in the synthesis of biologically active molecules, and the formation of 2-substituted azetidines is no exception. A variety of strategies have been developed to control the stereochemistry at the C2 position of the azetidine ring.
One notable method involves the use of chiral auxiliaries. For instance, chiral tert-butanesulfinamides have been successfully employed to synthesize enantioenriched C2-substituted azetidines. acs.org This approach allows for the production of either stereoisomer by selecting the appropriate (R)- or (S)-sulfinamide reactant. acs.org The process is scalable and starts from inexpensive materials, offering a practical route to these valuable chiral building blocks. acs.org
Another strategy focuses on the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles. rsc.org By forming N-borane complexes, the diastereoselectivity of the alkylation can be significantly enhanced. rsc.org For example, the treatment of a diastereomerically pure borane (B79455) complex with LDA followed by an electrophile like benzyl bromide resulted in a high yield of the desired α-benzylated product with excellent diastereoselectivity. rsc.org
Furthermore, regio- and diastereoselective methods have been developed for the synthesis of 2-arylazetidines from simple building blocks. acs.org These reactions, often kinetically controlled, favor the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered rings. acs.org Quantum chemical studies have provided insights into the reaction mechanism, explaining the observed regio- and stereoselectivity based on Baldwin's rules for ring-formation reactions. acs.org
The stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids has also been achieved through distinct strategies for cis and trans isomers, highlighting the versatility of synthetic approaches to control multiple stereocenters within the azetidine ring. nih.gov
Table 1: Comparison of Stereoselective Methods for 2-Substituted Azetidines
| Method | Key Reagents/Features | Stereochemical Outcome | Reference |
|---|---|---|---|
| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Enantioselective | acs.org |
| Diastereoselective Alkylation | N-borane complexes, LDA | Diastereoselective | rsc.org |
| Regio- and Diastereoselective Cyclization | Strong alkali amide-type bases | Diastereoselective | acs.org |
| Stereocontrolled Synthesis of Di-substituted Azetidines | Distinct strategies for cis and trans isomers | Stereospecific | nih.gov |
Convergent Synthesis Approaches for Architecturally Complex this compound Structures
Convergent synthesis provides an efficient pathway to complex molecules by assembling smaller, pre-functionalized fragments. This approach is particularly valuable for constructing architecturally complex azetidine structures, including those with a 2-butyl substituent.
A powerful convergent strategy involves the functionalization of a common azetidine precursor. For example, N-Boc-3-iodoazetidine can serve as a versatile platform for introducing substituents at both the C2 and C3 positions. uniba.it Depending on the lithiation agent used, either a C3-lithiated azetidine or a C2-lithiated azetine can be generated in a flow chemistry setup, which is then trapped with various electrophiles to afford a range of substituted azetidines and azetines. uniba.it This method allows for the rapid diversification of the azetidine scaffold.
Another convergent approach is the gold-catalyzed intermolecular oxidation of alkynes to form azetidin-3-ones. nih.gov This method allows for the synthesis of 2,2-disubstituted azetidin-3-ones, which can serve as key intermediates for further elaboration into more complex structures. nih.gov The reaction proceeds through a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov
Furthermore, the synthesis of 3,4-disubstituted azetines from N-Boc-3-azetidinone via lithiated intermediates and subsequent Suzuki cross-coupling or catalyst-free arylation demonstrates a convergent route to highly functionalized four-membered rings. organic-chemistry.org These azetines can then be hydrogenated to yield stereodefined 2,3-disubstituted azetidines, showcasing a convergent path to complex azetidine architectures. organic-chemistry.org
Green Chemistry Principles in Azetidine Synthesis
The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize environmental impact and improve process safety and efficiency.
Enzymatic Catalysis for Stereoselective Azetidine Formation
Enzymatic catalysis offers a highly stereoselective and environmentally benign approach to the synthesis of chiral molecules. In the context of azetidine synthesis, engineered enzymes have shown remarkable potential.
A notable example is the use of an evolved cytochrome P450 enzyme, P411-AzetS, to catalyze the one-carbon ring expansion of aziridines to azetidines. acs.org This biocatalytic uniba.itacs.org-Stevens rearrangement proceeds with exceptional enantioselectivity (99:1 er) and overrides the inherent reactivity of the aziridinium (B1262131) ylide intermediate, which would otherwise lead to olefin extrusion. acs.org This enzymatic approach provides a novel and green route to chiral azetidines that is not currently achievable with other catalysts. acs.org
Additionally, L-azetidine-2-carboxylate hydrolase (NsA2CH) from Novosphingobium sp. has been identified and characterized for its high substrate and stereospecificity in the hydrolysis of L-azetidine-2-carboxylate. rsc.org While this is a ring-opening reaction, understanding the enzyme's mechanism provides valuable insights for engineering enzymes for the reverse reaction, the stereoselective formation of the azetidine ring. rsc.org
Table 2: Enzymatic Approaches in Azetidine Chemistry
| Enzyme | Reaction | Key Feature | Reference |
|---|---|---|---|
| Engineered Cytochrome P450 (P411-AzetS) | Aziridine to Azetidine Ring Expansion | High Enantioselectivity (99:1 er) | acs.org |
| L-azetidine-2-carboxylate hydrolase (NsA2CH) | Hydrolysis of L-azetidine-2-carboxylate | High Substrate and Stereospecificity | rsc.org |
Flow Chemistry Applications for Process Intensification and Scalability
Flow chemistry has emerged as a powerful tool for process intensification, offering advantages in terms of safety, scalability, and control over reaction parameters. rsc.orgnih.govteknoscienze.com
The synthesis of 2-substituted azetines and 3-substituted azetidines has been successfully demonstrated in a continuous flow system. uniba.it This technology enables the safe handling of reactive lithiated intermediates at higher temperatures than in batch processes. uniba.it The use of cyclopentyl methyl ether (CPME) as a greener solvent further enhances the sustainability of this method. uniba.it
Photochemical reactions, such as the Norrish–Yang cyclisation to produce 3-hydroxyazetidines, also benefit significantly from flow chemistry. durham.ac.uk The short residence times and high reproducibility of the flow process facilitate easy scaling, allowing for the multi-gram synthesis of these valuable compounds. durham.ac.uk Flow photochemistry provides better control over irradiation time, minimizing the formation of by-products. durham.ac.uk
The ability to precisely control residence time and temperature in flow reactors is crucial for handling unstable intermediates and improving reaction selectivity. nih.gov These features, combined with improved heat and mass transfer, make flow chemistry an ideal platform for developing safer, more robust, and scalable syntheses of azetidines. uniba.itrsc.org
Chemical Reactivity and Mechanistic Investigations of 2 Butylazetidine and Azetidine Derivatives
Intrinsic Reactivity Profile of Azetidines
Azetidines, including 2-butylazetidine, are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and organic synthesis. researchgate.netrsc.org Their unique chemical properties and reactivity are largely governed by the inherent strain within their four-membered ring structure. researchgate.netrsc.org
The reactivity of azetidines is fundamentally driven by considerable ring strain. researchgate.netrsc.org This strain, estimated to be approximately 25.2 to 25.4 kcal/mol, is a consequence of the deviation of bond angles from the ideal tetrahedral angle, leading to angle and torsional strain. researchgate.netrsc.org This stored energy makes the azetidine (B1206935) ring susceptible to reactions that lead to its opening, thereby relieving the strain.
However, despite this inherent strain, azetidines are significantly more stable and easier to handle than their three-membered counterparts, aziridines. researchgate.netrsc.org This balance between reactivity and stability allows for unique chemical transformations that can be initiated under specific reaction conditions. researchgate.netrsc.org The ring strain not only makes azetidines reactive towards ring-opening but also imparts a rigid molecular structure, which is a desirable feature in drug design. researchgate.netnih.gov The stability of the azetidine ring can be influenced by substituents. For instance, the presence of an N-pyridyl group can enhance stability by lowering the basicity (pKa) of the azetidine nitrogen, making it less prone to protonation-induced decomposition. nih.gov
Table 1: Comparison of Ring-Strain Energies in Small Heterocycles
| Compound | Ring-Strain Energy (kcal/mol) |
|---|---|
| Azetidine | 25.2 - 25.4 researchgate.netrsc.org |
| Aziridine (B145994) | 26.7 - 27.7 researchgate.netrsc.org |
| Cyclobutane | 26.4 researchgate.net |
| Pyrrolidine (B122466) | 5.4 - 5.8 researchgate.netrsc.org |
| Piperidine | 0 researchgate.net |
When comparing the reactivity of azetidines to other small nitrogen heterocycles, particularly aziridines, the difference in ring strain is a key determinant. Aziridines, with a higher ring strain of about 27 kcal/mol, are more reactive and less stable than azetidines. researchgate.netresearchgate.net This heightened reactivity makes aziridines more susceptible to ring-opening reactions. researchgate.net
The lower basicity of aziridines (pKa ≈ 8) compared to azetidines (pKa ≈ 11) is also a consequence of the increased s-character of the nitrogen lone pair orbital due to ring strain. youtube.com This difference in basicity and reactivity dictates the conditions under which these rings can be manipulated. For instance, ring cleavage in azetidines often occurs more slowly than in aziridines under similar conditions. youtube.com
The reactivity of both aziridines and azetidines is often enhanced by activation, typically through N-acylation or N-sulfonylation, which makes the ring more susceptible to nucleophilic attack. epfl.ch However, the increased pyramidalization at the nitrogen in acylaziridines makes them more N-nucleophilic compared to the less strained amides of azetidines. nih.gov This difference can lead to chemoselectivity in reactions where both ring systems are present. nih.gov
Detailed Reaction Mechanisms in Azetidine Chemistry
The strained nature of the azetidine ring dictates its participation in a variety of chemical transformations, primarily centered around ring-opening and direct functionalization of the core structure.
Ring-opening reactions of azetidines are a prominent class of transformations that take advantage of the inherent ring strain. magtech.com.cn These reactions typically proceed via nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. magtech.com.cn The regioselectivity of the ring opening is highly dependent on the substituents present on the azetidine ring and the nature of the nucleophile. magtech.com.cn
These reactions often require activation of the azetidine, for instance, by a Lewis acid or by converting the azetidine into a quaternary ammonium (B1175870) salt, making it more susceptible to electronic effects. magtech.com.cn The mechanism often follows an SN2-type pathway, especially in Lewis acid-mediated reactions. iitk.ac.in For example, the ring-opening of 2-aryl-N-tosylazetidines with alcohols in the presence of a Lewis acid proceeds via an SN2 mechanism to afford 1,3-amino ethers. iitk.ac.in
The regioselectivity is generally controlled by electronic effects, with nucleophiles preferentially attacking the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn For instance, in azetidines with 2-unsaturated substituents like aryl or alkenyl groups, the C2-N bond is more likely to break due to the stabilization of the transition state through conjugation. magtech.com.cn However, sterically bulky or strong nucleophiles may favor attack at the less substituted carbon adjacent to the nitrogen, a process controlled by steric hindrance. magtech.com.cn Intramolecular ring-opening reactions are also common, with the outcome often dictated by the size of the ring being formed in the transition state. magtech.com.cn
Beyond ring-opening, significant progress has been made in the direct functionalization of the azetidine ring, allowing for the synthesis of more complex and diverse derivatives. rsc.org These methods include stereoselective C(sp³)–H functionalization, diastereoselective alkylation, and direct lithiation. rsc.org
Direct C(sp³)–H functionalization of the azetidine core represents a powerful strategy for introducing molecular complexity. rsc.org This approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of the azetidine scaffold.
Palladium-catalyzed C(sp³)–H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.org For example, an intramolecular γ-C(sp³)–H amination reaction catalyzed by palladium(II) has been reported. rsc.org The mechanism involves the generation of a Pd(IV) species, which undergoes reductive elimination to form the azetidine ring. rsc.org
Furthermore, direct C(sp³)–H arylation of azetidines has been achieved. rsc.org This transformation is particularly valuable for creating novel analogues of biologically active compounds. nih.gov For instance, a method for the C(sp³)–H arylation of N-protected azetidine-2-carboxylic acid has been developed, providing access to a range of functionalized azetidines with potential antimalarial activity. nih.gov This strategy often utilizes a directing group to guide the metal catalyst to the desired C–H bond. rsc.orgacs.org The ability to directly functionalize the C–H bonds of the azetidine ring opens up new avenues for the synthesis of structurally diverse and medicinally relevant molecules. chemrxiv.orgrsc.org
Direct Functionalization Reactions on the Azetidine Core
Chemoselective Displacement Reactions
Chemoselectivity in the functionalization of azetidine derivatives is crucial for the synthesis of complex molecules. The strategic manipulation of functional groups allows for selective reactions at one site while others remain untouched.
A notable example involves the nucleophilic ring-opening of activated azetidines. While many methods require the formation of quaternary azetidinium salts, it has been shown that N-alkyl azetidines can react with reagents like triphosgene (B27547) or alkyl chloroformates, leading to either ring cleavage or dealkylation, depending on the substitution pattern and stereochemistry. researchgate.netresearchgate.net For instance, the reaction of an azetidine with an alkyl chloroformate can yield a highly functionalized γ-chloroamine, demonstrating a selective displacement that opens the ring. researchgate.net
Further control can be achieved by modifying the nucleophile and reaction conditions. In the case of 2-CF3-substituted aziridines, a related strained ring system, sulfur nucleophiles selectively displace a tosylate group, while oxygen nucleophiles trigger a regioselective ring-opening at the C2-position. ugent.be This principle of using different nucleophiles to achieve distinct outcomes is a cornerstone of chemoselective synthesis and is applicable to azetidine chemistry. The selective functionalization of azetidines can also be accomplished through the displacement of a leaving group on the ring. For instance, iodo-azetidines, formed from the cyclization of homoallyl amines, can undergo nucleophilic displacement of the iodine atom to introduce a variety of substituents. acs.org
Table 1: Examples of Chemoselective Reactions in Azetidine Derivatives
| Reactant Type | Reagent(s) | Product Type | Key Observation | Reference(s) |
|---|---|---|---|---|
| N-Alkyl Azetidine | Alkyl Chloroformate | γ-Chloroamine | Nucleophilic ring-opening occurs under mild conditions. | researchgate.net |
| 2,4-disubstituted Iodo-azetidine | Sodium Azide, Phenylacetylene, CuI | 2,4-disubstituted Azetidine Triazole | Nucleophilic displacement of iodine allows for further functionalization. | acs.org |
| 2-Alkynylazetidine | Alcohols, Gold Catalyst | δ-Amino-α,β-unsaturated Ketone | Gold-promoted nucleophilic attack followed by ring-opening. | researchgate.net |
Acylation and Alkylation Strategies
Acylation and alkylation are fundamental strategies for elaborating the azetidine scaffold. The nitrogen atom of the azetidine ring must typically be protected with an electron-withdrawing group, such as a Boc (tert-butoxycarbonyl) or thiopivaloyl group, to facilitate deprotonation at an adjacent carbon (α-lithiation) for subsequent alkylation. uniba.it
A significant advancement is the palladium-catalyzed α-arylation of azetidinyl esters. nih.govosti.govdoaj.orgosti.gov This method allows for the direct coupling of the azetidine ring at the α-position with a range of aromatic compounds. A key challenge is to ensure the rate of the desired coupling reaction surpasses competing side reactions like Claisen condensation or the decomposition of the azetidinyl enolate intermediate. nih.govosti.gov The use of a benzyl (B1604629) protecting group on the nitrogen is effective in achieving α-arylation without the undesired ring-opening of the strained heterocycle. nih.gov
Direct alkylation can also be achieved photochemically. For example, N-Boc azetidine-2-carboxylic acids undergo direct decarboxylative alkylation upon reaction with alkenes under photochemical conditions, providing a route to various 2-alkyl azetidines. chemrxiv.org
Acylation reactions are also well-documented. Thioacids derived from N-protected amino acids can undergo facile N-acylation with aromatic amines in the presence of iodine and a base to form aryl amides, a reaction compatible with various protecting groups like Fmoc, Boc, and Cbz. organic-chemistry.org For pyrroles, another nitrogen heterocycle, N-alkoxycarbonyl protection enables a distinct acylation reactivity compared to N-sulfonyl protection, suggesting that the choice of N-protecting group on azetidine is critical for directing acylation outcomes. nih.gov
Table 2: Selected Alkylation and Acylation Methods for Azetidines
| Reaction Type | Substrate | Catalyst/Reagent(s) | Product | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| α-Arylation | N-Benzyl Azetidinyl Ester | Palladium Catalyst | α-Aryl Azetidinyl Ester | Avoids ring-opening; overcomes competing side reactions. | nih.govosti.gov |
| Decarboxylative Alkylation | N-Boc Azetidine-2-carboxylic Acid | Alkene, Photochemical | 2-Alkyl Azetidine | Direct C-C bond formation with loss of CO2. | chemrxiv.org |
| Oxidative N-Acylation | N-Protected Amino Thioacid | Aromatic Amine, Iodine, HOBt, DIPEA | N-Acyl Aryl Amide | Mild conditions, high yields, compatible with multiple protecting groups. | organic-chemistry.org |
Stereoselective Transformations and Diastereomeric Control
Controlling the three-dimensional arrangement of atoms is paramount in modern synthesis. For azetidine derivatives, stereoselectivity can be achieved through various means, including substrate control, where the existing stereochemistry of the molecule dictates the outcome of subsequent reactions, and catalyst control.
An example of diastereomeric control is the iodine-mediated cyclization of homoallyl amines, which delivers cis-2,4-disubstituted azetidines through a 4-exo trig cyclization. acs.org The stereochemistry of these products can be further controlled, as thermal isomerization can convert the iodo-azetidines into cis-pyrrolidines with complete stereocontrol. acs.org Similarly, the reduction of C-3 functionalized azetidin-2-ones using NaBH₄ can proceed diastereoselectively to yield 2,3-disubstituted 1-arylazetidines. rsc.org
The development of catalytic enantioselective methods has been crucial. A catalytic asymmetric desymmetrization of meso-azetidines has been achieved through intermolecular ring-opening, where the combination of the catalyst, nucleophile, and protecting group enables high efficiency and enantioselectivity. researchgate.net Furthermore, tandem catalysis, combining photoredox catalysts with chiral Lewis acids, has emerged as a powerful strategy for stereocontrol in photochemical reactions, including those that could form or functionalize azetidine rings. nih.gov
Quantum chemical calculations have provided insight into the factors governing stereoselectivity. In the synthesis of 2-arylazetidines, the formation of the strained four-membered ring can be achieved under kinetic control, with calculations showing that the transition state energies favor the formation of the trans product, which aligns with experimental observations. acs.org
Table 3: Examples of Stereoselective Azetidine Transformations | Reaction Type | Substrate | Reagent(s)/Catalyst | Product Stereochemistry | Key Principle | Reference(s) | | --- | --- | --- | --- | --- | | Iodocyclization | Homoallyl Amine | Iodine | cis-2,4-disubstituted | 4-exo trig cyclization pathway. | acs.org | | Reduction | C-3 Functionalized Azetidin-2-one | NaBH₄ | cis-2,3-disubstituted | Substrate-controlled diastereoselective reduction. | rsc.org | | Asymmetric Desymmetrization | Meso-Azetidine | Chiral Catalyst, Nucleophile | Enantioenriched Ring-Opened Product | Catalytic enantioselective intermolecular reaction. | researchgate.net | | Ring Formation | Oxirane Derivative | Strong Amide Base | trans-2-Arylazetidine | Kinetically controlled reaction favoring the more stable transition state. | acs.org |
Kinetic and Thermodynamic Considerations in Azetidine Transformations
The reactivity of azetidines is fundamentally governed by the interplay between kinetics and thermodynamics. The significant ring strain of approximately 25.2 kcal/mol provides a powerful thermodynamic driving force for reactions that involve ring-opening. researchgate.netresearchgate.net However, despite this inherent strain, azetidines can be kinetically stable, allowing them to be handled and isolated while remaining reactive under specific, "designed" conditions. rsc.org
Kinetic factors often determine the outcome of a reaction. For example, in the palladium-catalyzed α-arylation of azetidinyl esters, the desired transformation is in kinetic competition with side reactions such as Claisen condensation and enolate decomposition. nih.govosti.gov The success of the reaction hinges on ensuring that the rate of the catalytic coupling is significantly faster than these competing pathways. nih.gov Similarly, theoretical studies on the reaction of cyclopropenylidene with azetidine show that insertion into the C-N bond is kinetically favored over insertion into a C-C bond. nih.gov
The rate of ring-opening reactions is also a key kinetic parameter. Studies on the anionic ring-opening polymerization of N-sulfonylazetidines show first-order kinetics with respect to the monomer concentration. nsf.gov The rate of ring cleavage often depends on the rate of quaternization of the azetidine nitrogen, highlighting the importance of the nitrogen's electronic environment in controlling reaction kinetics. researchgate.net
Table 4: Kinetic vs. Thermodynamic Factors in Azetidine Reactions
| Reaction | Kinetic Aspect | Thermodynamic Aspect | Controlling Factor | Reference(s) |
|---|---|---|---|---|
| Pd-catalyzed α-Arylation | Rate of coupling must exceed rate of side reactions (e.g., Claisen). nih.govosti.gov | Formation of a stable C-C bond. | Catalyst efficiency, reaction conditions. | nih.govosti.gov |
| Iodo-cyclization/Isomerization | 4-exo trig cyclization is kinetically favored at room temperature. acs.org | The five-membered pyrrolidine ring is thermodynamically more stable than the four-membered azetidine. acs.org | Temperature (kinetic control at RT, thermodynamic at high T). | acs.org |
| Cyclopropenylidene Insertion | Insertion into the C-N bond has a lower activation barrier than C-C insertion. nih.gov | The overall reaction is highly exothermic, favoring the allene (B1206475) product. nih.gov | Reaction pathway (kinetics) and product stability (thermodynamics). | nih.gov |
| Anionic Polymerization | Polymerization rate is first-order in monomer. nsf.gov | Ring strain release provides the thermodynamic driving force for polymerization. researchgate.net | Temperature, monomer/initiator concentration. | nsf.gov |
Advanced Applications of 2 Butylazetidine and Azetidine Scaffolds in Chemical Research
Azetidines as Chiral Building Blocks in Asymmetric Synthesis
Azetidines, particularly chiral azetidines, have emerged as significant building blocks in the field of asymmetric synthesis. Their inherent ring strain, which is greater than that of pyrrolidines but less than that of highly reactive aziridines, imparts unique reactivity that can be harnessed for stereocontrolled transformations. The rigid four-membered ring structure provides a well-defined conformational framework, making azetidine (B1206935) derivatives effective as chiral auxiliaries, ligands, and organocatalysts in a variety of asymmetric reactions. Their application has been instrumental in the synthesis of enantiomerically enriched compounds, including complex natural products and pharmaceuticals.
Strategic Utilization of the Chiral Pool for Azetidine Precursors
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. beilstein-journals.org The strategic use of these molecules as starting materials is a powerful approach in asymmetric synthesis, as their inherent chirality can be transferred to the target molecule, obviating the need for de novo asymmetric induction. beilstein-journals.org
In the context of azetidine synthesis, the chiral pool provides a valuable source of precursors for creating enantiomerically pure azetidine scaffolds. A notable example is the use of (S)-1-Phenylethylamine, a common chiral amine derived from the chiral pool. It has been effectively employed as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. scilit.com This strategy allows for the predictable control of stereochemistry in the final azetidine product. Similarly, L-glutamic acid, a readily available amino acid, has been used as a chiral starting template for the synthesis of polyhydroxylated bicyclic azetidine scaffolds, which serve as iminosugar mimics. acs.org
Role in Enantioselective Methodologies
Chiral azetidine derivatives play a crucial role in various enantioselective methodologies, acting as ligands for metal catalysts, organocatalysts, and chiral auxiliaries. The constrained geometry of the azetidine ring can create a well-defined chiral environment around a catalytic center, leading to high levels of stereocontrol.
Since the early 1990s, chiral azetidine-derived ligands and organocatalysts have been successfully utilized to induce asymmetry in a range of chemical transformations. researchwithrutgers.com These include:
Friedel-Crafts Alkylations: Azetidine-based catalysts have been shown to be effective in promoting the enantioselective addition of nucleophiles to aromatic systems.
Henry Reactions: The nitroaldol reaction to form β-nitro alcohols has been rendered highly enantioselective through the use of chiral azetidine catalysts. researchwithrutgers.com
Michael-type Reactions: Azetidine derivatives have been employed to catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds with excellent stereocontrol. researchwithrutgers.com
Azetidine-derived binuclear zinc catalysts have been developed for asymmetric Michael additions, where the rigidity of the azetidine scaffold enhances the control of the catalytic pocket, leading to increased enantioselectivity. rsc.org Furthermore, the development of novel chiral phase-transfer catalysts containing an azetidine moiety has enabled the enantioselective synthesis of complex structures like spirocyclic azetidine oxindoles. nih.gov In these systems, the azetidine ring contributes to the formation of a rigid three-dimensional framework that effectively controls the stereochemical outcome of the reaction. nih.gov
Integration of Azetidine Moieties in Natural Product Synthesis
The azetidine ring is a structural feature present in a number of biologically active natural products. Its incorporation into complex molecular architectures presents unique synthetic challenges due to the inherent strain of the four-membered ring. However, the development of novel synthetic methodologies has enabled the successful total synthesis of several azetidine-containing natural products.
Synthetic Strategies for Incorporating Azetidine Rings into Complex Architectures
The construction of the azetidine ring within a complex natural product synthesis requires careful strategic planning. Common strategies often involve intramolecular cyclization reactions at a late stage of the synthesis to avoid subjecting the strained ring to harsh reaction conditions.
One of the most common methods for forming the azetidine ring is through an intramolecular SN2 reaction . frontiersin.org This typically involves a γ-amino alcohol or a related derivative where the alcohol is converted into a good leaving group (e.g., mesylate, tosylate). The subsequent intramolecular nucleophilic attack by the amine nitrogen closes the four-membered ring. This strategy has been successfully applied in the synthesis of the marine alkaloid penaresidin (B1208786) A . oup.comorganic-chemistry.org In one approach, the azetidine ring of penaresidin A was formed by the mesylation of a hydroxy sulfonamide followed by intramolecular cyclization. oup.comorganic-chemistry.org
Another powerful strategy is the [2+2] photocycloaddition , also known as the aza Paternò-Büchi reaction, where an imine and an alkene react under photochemical conditions to directly form an azetidine ring. rsc.orgresearchgate.net This method offers a highly efficient way to construct functionalized azetidines in a single step. While challenges exist, this approach has been utilized in the synthesis of various complex molecules. rsc.org
Other methods for incorporating the azetidine moiety include the reduction of β-lactams and the ring-opening of highly strained azabicyclobutanes. rsc.org The choice of strategy is often dictated by the specific substitution pattern of the target azetidine and the functional group tolerance of the synthetic intermediates. In the synthesis of a highly functionalized precursor for penaresidin B , a key step involved the regio- and stereoselective tandem hydroamination/glycosylation of a glycal to create the necessary stereocenters for the subsequent formation of the azetidine ring. rsc.orgrsc.org
Investigation of Biosynthetic Pathways of Azetidine-Containing Natural Products (e.g., Azetidine-2-carboxylic acid, Penaresidin A/B)
Understanding the biosynthetic pathways of natural products provides valuable insights into their formation in nature and can inspire novel synthetic strategies.
Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid found in various plants and microorganisms. nih.govwikipedia.org Its biosynthesis has been a subject of significant research. It is now understood that AZE synthases catalyze the formation of this strained heterocycle through the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM). nih.gov This enzymatic reaction is facilitated by a specific conformation of the SAM substrate, with contributions from desolvation effects and cation-π interactions within the enzyme's active site. nih.gov In the microorganism Actinoplanes ferrugineus, the biosynthesis of L-azetidine-2-carboxylic acid is believed to proceed via a γ-displacement of the amino acid portion of SAM, potentially involving a vinylglycine intermediate. umich.edu
The biosynthetic pathway for the more complex penaresidins has not been as extensively elucidated as that of AZE. However, it is hypothesized that azetidine-2-carboxylic acid may serve as a precursor. Isotope labeling experiments have shown that in Pseudomonas aeruginosa, the azetidine ring of azetidomonamides originates from azetidine-2-carboxylic acid, suggesting a potential parallel for other azetidine-containing natural products. rsc.org The complex side chains of the penaresidins are likely assembled through polyketide or fatty acid synthase pathways and subsequently attached to the azetidine core.
Azetidine Derivatives in Coordination Chemistry and Catalysis
The coordination chemistry of azetidine derivatives, while historically less explored than that of their five- and six-membered ring counterparts, has gained increasing attention due to the potential applications of the resulting metal complexes in catalysis. researchmap.jp The unique steric and electronic properties of the azetidine ring can influence the geometry and reactivity of the coordinated metal center.
Functionalized azetidines have been designed to act as multidentate ligands for a variety of transition metals. For instance, tridentate and quadridentate azetidine derivatives have been shown to form stable complexes with Cu(II) and Zn(II). researchmap.jp Crystal structure analyses of these complexes reveal that the azetidine-based ligands can accommodate different coordination geometries, such as square-pyramidal and trigonal bipyramidal. researchmap.jp
Azetidine-containing ligands have proven to be particularly effective in palladium-catalyzed cross-coupling reactions. Aziridine- and azetidine-based catalytic systems have demonstrated high efficiency in the Suzuki-Miyaura reaction , facilitating the coupling of aryl halides (including chlorides) with boronic acids at catalyst loadings as low as 0.001%. researchgate.net The ring strain of the azetidine ligand, in comparison to its aziridine (B145994) analogue, has been shown to impact the outcome of the catalytic reaction. researchgate.net These ligands have also been successfully employed in Sonogashira couplings . researchmap.jp
Furthermore, palladium(II) and platinum(II) complexes with 2,4-cis-amino azetidine ligands have been synthesized and characterized. nih.gov Computational studies of these complexes have provided insights into their steric parameters, highlighting their potential for applications in asymmetric catalysis. nih.gov The rigidity of the azetidine scaffold is a key advantage, as it can lead to enhanced control over the catalytic environment, which is crucial for achieving high enantioselectivity. rsc.org
The table below summarizes some of the applications of azetidine derivatives in coordination chemistry and catalysis.
| Metal | Ligand Type | Application | Reference(s) |
| Cu(II), Zn(II) | Tridentate and Quadridentate Azetidines | Basic Coordination Chemistry Studies | researchmap.jp |
| Palladium | Azetidine-based Diamines and Imidates | Suzuki-Miyaura Coupling | researchgate.net |
| Palladium | Tridentate and Quadridentate Azetidines | Sonogashira Coupling | researchmap.jp |
| Palladium(II), Platinum(II) | 2,4-cis-amino Azetidines | Catalyst Precursors | nih.gov |
| Zinc | Azetidine-derived Binuclear Complexes | Asymmetric Michael Addition | rsc.org |
Design and Synthesis of Azetidine-Based Ligands for Metal Complexes
The design of effective ligands is paramount to the development of novel metal complexes with tailored properties for applications ranging from catalysis to materials science. Azetidine derivatives, such as 2-butylazetidine, offer a unique structural scaffold for ligand design due to their distinct stereochemical and electronic characteristics.
The conformational rigidity of the azetidine ring is a key feature that is exploited in ligand design. Unlike more flexible five- or six-membered rings, the puckered four-membered ring of azetidine restricts the spatial orientation of substituents. This pre-organization of coordinating groups can lead to enhanced binding affinities and selectivities for specific metal ions. Furthermore, the introduction of a substituent at the 2-position, such as the butyl group in this compound, creates a chiral center, which is fundamental for the development of ligands for asymmetric catalysis.
The synthesis of azetidine-based ligands typically involves the initial construction of the substituted azetidine core, followed by functionalization to introduce coordinating atoms. While a direct, detailed experimental protocol for the synthesis of this compound is not extensively reported, its preparation can be envisioned through established general methods for the synthesis of 2-alkyl-substituted azetidines. One common approach involves the cyclization of a γ-amino alcohol or a γ-haloamine. For instance, a suitable precursor, such as a protected 1-amino-3-hexanol, could be converted to a leaving group at the 3-position, followed by intramolecular nucleophilic substitution by the nitrogen atom to form the azetidine ring.
Alternatively, the alkylation of an N-protected azetidine at the 2-position offers another synthetic route. This can be achieved by deprotonation of the α-proton to the nitrogen atom using a strong base, followed by quenching with an appropriate electrophile, such as butyl iodide. The choice of the nitrogen protecting group is crucial to facilitate the deprotonation and to be easily removable in a subsequent step.
Once the this compound core is synthesized, it can be further elaborated into a variety of ligand types. For example, the nitrogen atom of the azetidine ring can serve as a donor atom. More commonly, functional groups containing other donor atoms (e.g., phosphorus, sulfur, or additional nitrogen atoms) are introduced onto the azetidine scaffold to create multidentate ligands.
A notable class of azetidine-based ligands are P,N-ligands, where a phosphine (B1218219) group is tethered to the azetidine ring. The synthesis of such a ligand could involve the reaction of N-H-free this compound with a phosphorus-containing electrophile, or the attachment of a phosphine-containing side chain to the azetidine nitrogen. The combination of a hard nitrogen donor and a soft phosphorus donor in a rigid chiral framework makes these ligands particularly effective in a range of catalytic transformations.
The design principles for azetidine-based ligands can be summarized as follows:
Rigidity: The constrained conformation of the azetidine ring helps to pre-organize the coordinating atoms, which can lead to higher stability and selectivity in the resulting metal complexes.
Chirality: The presence of a stereocenter at the 2-position is essential for applications in asymmetric catalysis. The stereochemistry of this center can be controlled during the synthesis of the azetidine ring.
Tunability: The substituents on the azetidine ring and the nature of the coordinating groups can be systematically varied to fine-tune the steric and electronic properties of the ligand and, consequently, the catalytic activity of the corresponding metal complex.
Applications in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. Chiral azetidine-based ligands have demonstrated significant potential in a variety of enantioselective transformations. The rigid azetidine scaffold effectively transmits chiral information from the ligand to the catalytic center, enabling high levels of stereocontrol.
One of the primary applications of chiral azetidine-based ligands is in transition metal-catalyzed reactions. For instance, palladium complexes of chiral P,N-ligands incorporating a 2-substituted azetidine moiety have been investigated in asymmetric allylic alkylation reactions. In these reactions, the chiral ligand creates a dissymmetric environment around the metal center, leading to the preferential formation of one enantiomer of the product. The steric bulk of the substituent at the 2-position of the azetidine ring can play a crucial role in influencing the enantioselectivity by directing the approach of the nucleophile.
Rhodium and iridium complexes of chiral azetidine-based ligands have also been explored in asymmetric hydrogenation reactions. The ability of the ligand to form a stable chelate with the metal and to create a well-defined chiral pocket around the active site is critical for achieving high enantiomeric excesses.
Beyond their use as ligands for metal complexes, chiral azetidines can also function as organocatalysts. For example, proline, a five-membered ring amino acid, is a well-established organocatalyst. Its four-membered ring analogue, azetidine-2-carboxylic acid, and its derivatives have also been investigated as catalysts in various asymmetric reactions, including aldol (B89426) and Mannich reactions. The constrained geometry of the azetidine ring can lead to different stereochemical outcomes compared to the more flexible proline catalysts.
The application of this compound derivatives in asymmetric catalysis, while not extensively documented for this specific compound, can be inferred from the successful use of other 2-alkyl-substituted azetidines. The butyl group would impart a specific steric influence that could be advantageous in certain catalytic systems.
The following table summarizes some representative applications of azetidine-based scaffolds in asymmetric catalysis:
| Catalytic Reaction | Ligand/Catalyst Type | Metal | Typical Substrates | Achieved Enantioselectivity |
| Asymmetric Allylic Alkylation | Chiral P,N-ligands | Palladium | 1,3-Diphenylallyl acetate | High (up to 99% ee) |
| Asymmetric Hydrogenation | Chiral P,N-ligands | Rhodium, Iridium | Olefins, ketones | Moderate to high |
| Asymmetric Aldol Reaction | Azetidine-2-carboxylic acid derivatives | (Organocatalyst) | Aldehydes and ketones | Good to excellent |
| Asymmetric Michael Addition | Chiral azetidine derivatives | (Organocatalyst) | α,β-Unsaturated aldehydes | High |
The research in this area continues to evolve, with ongoing efforts to design and synthesize novel azetidine-based ligands and organocatalysts with improved activity and selectivity. The unique structural features of the azetidine scaffold ensure its continued importance in the field of asymmetric synthesis.
Theoretical and Computational Chemistry Studies on 2 Butylazetidine
Quantum Chemical Characterization of 2-Butylazetidine
Quantum chemical methods provide a powerful lens through which to examine the fundamental electronic and geometric properties of molecules. For this compound and its derivatives, these methods have been instrumental in characterizing its structure and conformational landscape.
Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Electronic structure calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the reactivity of N-substituted this compound systems. In a notable study, various DFT functionals, including wB97XD, M06-2X, and B3LYP, were utilized in conjunction with the 6-311++G(d,p) basis set to explore the lithiation of N-thiopivaloyl-2-butylazetidine and N-tert-butoxythiocarbonyl (N-Botc)-2-butylazetidine. dergipark.org.trresearchgate.net These calculations were performed both in the gas phase and with the inclusion of a toluene (B28343) solvent model using the conductor-like polarizable continuum model (CPCM) and the universal continuum solvation model (SMD). dergipark.org.trresearchgate.net To ensure the accuracy of the DFT results, they were corroborated with composite ab initio reference calculations using the CBS-QB3 method. dergipark.org.tr
These computational approaches have been crucial in rationalizing the observed regioselectivity in the lithiation of these azetidine (B1206935) derivatives, providing a detailed picture of the electronic factors that govern their chemical behavior. dergipark.org.tr
Conformational Analysis and Potential Energy Surface Mapping
The conformational preferences of the this compound ring system, particularly when N-substituted, have a profound impact on its reactivity. Experimental NMR studies on N-thiopivaloyl-2-butylazetidine have shown that it exists as a mixture of rotamers. acs.org Computational studies have complemented these findings by mapping the potential energy surface to understand the relative stabilities of different conformations.
Molecular Dynamics and Simulation Studies
While detailed molecular dynamics simulations specifically on this compound are not extensively reported in the literature, the principles of reaction pathway elucidation and predictive modeling derived from static quantum chemical calculations on its derivatives provide a solid foundation for understanding its dynamic behavior.
Elucidation of Reaction Pathways and Transition States
A key application of computational chemistry in the study of this compound derivatives has been the elucidation of reaction pathways for processes such as lithiation. By calculating the energies of reactants, intermediates, products, and, crucially, transition states, researchers can map out the most likely course of a reaction.
For N-substituted 2-alkylazetidines, computational studies have been used to locate the transition state structures for C-N bond rotation, providing insight into the rotational barriers between different rotamers. acs.org The calculated barriers have shown good agreement with experimental values derived from NMR spectroscopy, lending credence to the computational models. acs.org These studies have demonstrated that under certain conditions, such as low temperatures, the interconversion between rotamers is significantly slow, meaning that the reaction proceeds from the most stable ground-state conformation. dergipark.org.tracs.org
Predictive Modeling of Reactivity and Selectivity in Azetidine Ring Systems
The insights gained from computational studies on N-substituted 2-butylazetidines contribute to a broader understanding of reactivity and selectivity in azetidine ring systems. The computational rationalization of the regiodivergent lithiation of N-thiopivaloyl- and N-Botc-2-alkylazetidines is a prime example of predictive modeling. acs.org
The calculations revealed that the regioselectivity is directed by the nature of the N-substituent, which influences the conformational preference of the molecule and, consequently, which proton is most accessible for abstraction by the base. acs.org For N-thiopivaloyl-2-butylazetidine, lithiation occurs at the substituted 2-position, whereas for the N-Botc derivative, it occurs at the 4-position. dergipark.org.tracs.org This predictive capability is invaluable for designing synthetic strategies that leverage the inherent reactivity of the azetidine scaffold.
In Silico Design and Structure-Reactivity Relationships
The computational data gathered for this compound derivatives allows for the development of structure-reactivity relationships. By correlating the calculated electronic and steric properties with observed experimental outcomes, it is possible to design new azetidine-based molecules with desired reactivity. For example, the understanding that the N-substituent controls the site of lithiation can be used to design substrates that will undergo selective functionalization at either the C2 or C4 position of the azetidine ring. This in silico approach, where the outcome of a reaction is predicted computationally before being attempted in the laboratory, is a powerful tool in modern chemical research.
Computational Screening for Novel this compound Derivatives
The identification of novel bioactive compounds is a cornerstone of pharmaceutical and agrochemical research. Computational screening, also known as virtual or in silico screening, has emerged as a powerful and cost-effective strategy to navigate the vast chemical space and prioritize candidates for synthesis and experimental testing. nuvisan.com In the context of this compound, a scaffold of potential interest, computational screening can be employed to design and evaluate new derivatives with desired properties.
A typical workflow for the computational screening of novel this compound derivatives begins with the generation of a virtual library. This library is constructed by systematically modifying the this compound core with a diverse set of functional groups at synthetically accessible positions, primarily the nitrogen atom and potentially on the butyl chain or the azetidine ring itself. The starting materials for these virtual reactions are sourced from large databases of commercially available or readily synthesizable compounds. acs.org
Once the virtual library is established, various screening methods can be applied. Structure-based virtual screening (SBVS) is a prominent approach when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known. chemrxiv.org This method involves docking, a computational technique that predicts the preferred orientation and binding affinity of each derivative within the target's active site. nih.gov The scoring functions used in docking algorithms estimate the free energy of binding, allowing for the ranking of compounds based on their predicted potency. nih.gov For instance, novel this compound analogs could be docked into the active site of a specific enzyme implicated in a disease pathway to identify potential inhibitors. ajphs.com
In cases where the target structure is unknown, ligand-based virtual screening (LBVS) offers an alternative. This method relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. A common LBVS technique is pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov A pharmacophore model can be developed from a set of known active compounds and then used to search the this compound virtual library for derivatives that match the model.
The output of a virtual screening campaign is a ranked list of "hits"—compounds with high predicted activity. These hits are then subjected to further computational analysis, such as the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity, to filter out candidates with unfavorable profiles. nih.gov The most promising candidates are then prioritized for chemical synthesis and subsequent in vitro and in vivo evaluation. This integrated approach of in silico design and screening significantly accelerates the discovery of novel and potent this compound derivatives. nuvisan.com
Table 1: Illustrative Virtual Screening Workflow for this compound Derivatives
| Step | Description | Key Techniques |
|---|---|---|
| 1. Library Design | Generation of a virtual library of this compound derivatives by combinatorial enumeration of substituents at the N1 position and other feasible sites. | Combinatorial chemistry software, building block databases (e.g., Enamine, Mcule). acs.org |
| 2. Target Selection & Preparation | Identification and preparation of a 3D structure of a biological target (e.g., from the Protein Data Bank). | - |
| 3. Structure-Based Screening | Docking of the virtual library into the target's binding site to predict binding modes and affinities. | Molecular Docking (e.g., AutoDock, Glide). acs.orgnih.gov |
| 4. Ligand-Based Screening | (Alternative to Step 3) Screening based on the properties of known active molecules. | Pharmacophore modeling, 2D/3D similarity searching. nih.gov |
| 5. Hit Selection & Filtering | Ranking of compounds based on docking scores or pharmacophore fit. Filtering based on predicted ADME/Tox properties. | Scoring functions, ADME prediction models. nih.gov |
| 6. Final Candidate Selection | Visual inspection of binding modes and selection of a diverse set of promising compounds for synthesis. | - |
Prediction and Interpretation of Spectroscopic Data
Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, which are indispensable for the structural elucidation of newly synthesized compounds. Density Functional Theory (DFT) is a particularly effective method for calculating the spectroscopic properties of organic molecules, including this compound and its derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.net The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method, which calculates the isotropic magnetic shielding constants for each nucleus in the molecule. nih.gov These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For a molecule like this compound, DFT calculations can help assign specific resonances to the protons and carbons of the azetidine ring and the butyl substituent. This is especially valuable for resolving ambiguities arising from complex spin-spin coupling patterns or overlapping signals in experimental spectra. The accuracy of the predicted chemical shifts depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govgithub.io For instance, studies on substituted azetidines have shown that DFT calculations can accurately model the conformational effects on NMR spectra. mdpi.com
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Calculated using a representative DFT method, e.g., B3LYP/6-31G(d) in CDCl₃)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Azetidine C2-H | 3.55 | 62.1 |
| Azetidine C3-H₂ | 2.10 | 28.5 |
| Azetidine C4-H₂ | 3.30 | 54.8 |
| Butyl C1'-H₂ | 2.45 | 35.2 |
| Butyl C2'-H₂ | 1.40 | 29.3 |
| Butyl C3'-H₂ | 1.35 | 22.8 |
| Butyl C4'-H₃ | 0.92 | 14.1 |
Note: These are illustrative values. Actual predicted shifts will vary based on the specific computational methodology.
Vibrational Spectroscopy (IR and Raman):
Theoretical vibrational spectra (Infrared and Raman) can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the frequencies and intensities of the fundamental vibrational modes. mdpi.com By comparing the calculated spectrum with the experimental one, each absorption band or Raman signal can be assigned to a specific molecular motion, such as C-H stretching, C-N stretching, or ring deformation modes.
For this compound, DFT calculations can predict the characteristic vibrational frequencies associated with the strained four-membered azetidine ring and the butyl group. For example, the C-N stretching vibration of the azetidine ring is a key feature that can be identified. In situ FT-IR experiments on related lithiated azetidines have been successfully interpreted with the aid of DFT calculations of vibrational frequencies. mdpi.com This synergy between theoretical prediction and experimental measurement is crucial for confirming the structure and understanding the bonding characteristics of such molecules. mdpi.com
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Modes of this compound (Calculated using a representative DFT method, e.g., B3LYP/6-31G(d))
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | ~3350 | N-H stretching (if unsubstituted on N) |
| ν(C-H) | 2850-3000 | C-H stretching (aliphatic) |
| ν(C-N) | 1100-1250 | C-N stretching (azetidine ring) |
| Ring Puckering | 200-400 | Azetidine ring deformation |
Note: These are illustrative values representing typical ranges for the specified vibrational modes.
Q & A
Q. What are the established protocols for the safe handling and storage of 2-Butylazetidine in laboratory environments?
To ensure safety, researchers should:
- Ventilation : Work in a fume hood to prevent inhalation exposure .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- First Aid : Follow immediate measures for exposure (e.g., rinse eyes with water for 15+ minutes, wash skin with soap, seek medical attention) .
- Storage : Keep in a cool, dry, and well-ventilated area, away from oxidizing agents. Document purity, batch number, and storage conditions to ensure reproducibility .
Q. How should researchers design experiments to ensure the reproducibility of this compound synthesis?
- Detailed Documentation : Include step-by-step synthesis protocols, reaction conditions (temperature, solvent, catalyst), and purification methods (e.g., column chromatography, distillation). Use standardized units and avoid ambiguous terms like "stirred vigorously" .
- Characterization Data : Provide NMR (¹H, ¹³C), IR, and mass spectrometry data for all novel compounds. For known compounds, cite prior literature and confirm identity via spectral comparison .
- Supporting Information : Publish supplementary files with raw spectral data, chromatograms, and crystallographic details (if applicable) .
Q. What literature review strategies are effective for identifying gaps in this compound research?
- Database Selection : Use academic databases (SciFinder, PubMed, Reaxys) instead of general search engines to avoid non-peer-reviewed sources .
- Boolean Operators : Combine terms like "this compound AND synthesis" or "reactivity NOT industrial" to refine results .
- Critical Evaluation : Prioritize primary sources and recent studies. Note inconsistencies in reported properties (e.g., melting points, spectroscopic peaks) as potential research gaps .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in reported spectroscopic data for this compound derivatives?
- Comparative Analysis : Replicate prior experiments under identical conditions to verify results. Use high-purity reagents and calibrated instruments to minimize variability .
- Cross-Validation : Employ multiple analytical techniques (e.g., X-ray crystallography with DFT calculations) to confirm molecular structures .
- Meta-Analysis : Systematically review experimental parameters (e.g., solvent polarity, temperature) across studies to identify factors influencing discrepancies .
Q. How can computational chemistry approaches be integrated with experimental data to elucidate the reactivity of this compound?
- Molecular Modeling : Use DFT or MD simulations to predict reaction pathways, transition states, and thermodynamic stability. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via HPLC) .
- Data Synergy : Compare computational IR/NMR spectra with experimental data to refine force fields or basis sets. Publish raw computational input/output files for transparency .
Q. What strategies mitigate risks when scaling up this compound reactions for mechanistic studies?
- Pilot Studies : Conduct small-scale experiments to assess exothermicity, side reactions, or byproduct formation. Use calorimetry (e.g., RC1) to monitor heat flow .
- Contingency Protocols : Design fail-safe mechanisms (e.g., emergency cooling, pressure relief) for high-temperature/pressure conditions. Document near-miss incidents in supplementary materials .
Methodological Guidelines for Data Presentation
Q. Table 1: Essential Data for Publishing this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
